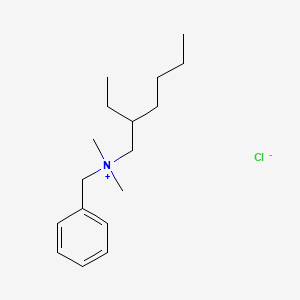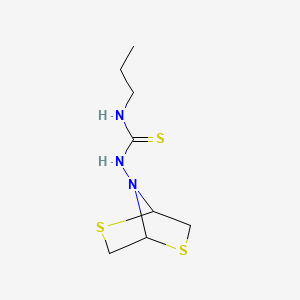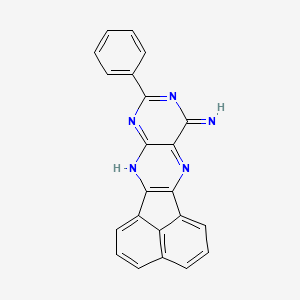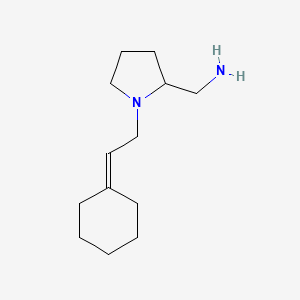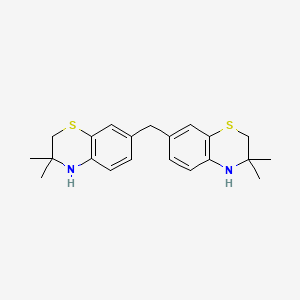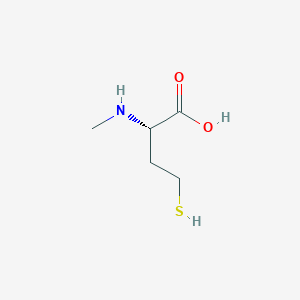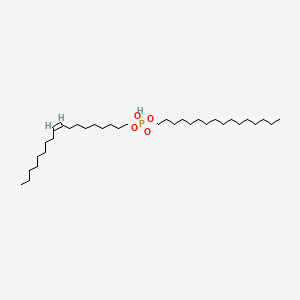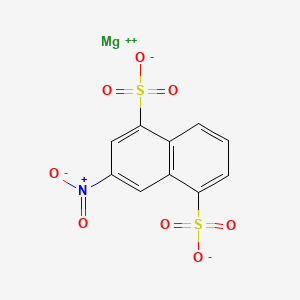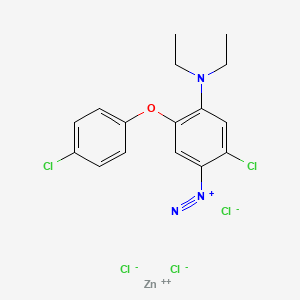
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is a chemical compound with the molecular formula C28H43N and a molecular weight of 393.64772. It is also known by its CAS number 28929-90-0. This compound is characterized by the presence of two isooctyl groups attached to the benzenamine structure, which imparts unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- typically involves the alkylation of benzenamine with isooctyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-: Unique due to the presence of two isooctyl groups.
Benzenamine, 4-tert-butyl-N-(4-tert-butylphenyl)-: Similar structure but with tert-butyl groups instead of isooctyl groups.
Benzenamine, 4-ethyl-N-(4-ethylphenyl)-: Similar structure but with ethyl groups instead of isooctyl groups.
Uniqueness
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
109702-78-5 |
|---|---|
Formule moléculaire |
C28H43N |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
4-(6-methylheptyl)-N-[4-(6-methylheptyl)phenyl]aniline |
InChI |
InChI=1S/C28H43N/c1-23(2)11-7-5-9-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-10-6-8-12-24(3)4/h15-24,29H,5-14H2,1-4H3 |
Clé InChI |
JLXMTWOURSPZDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


